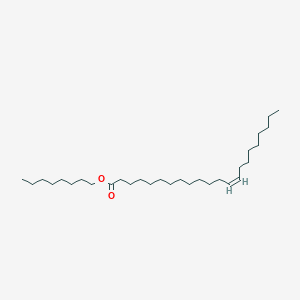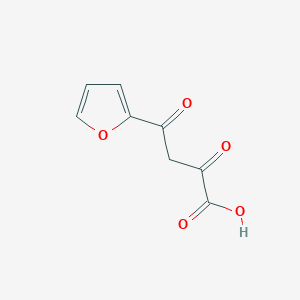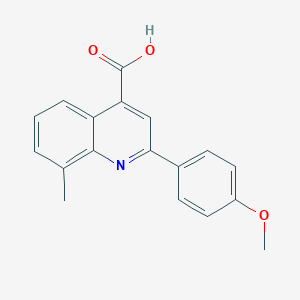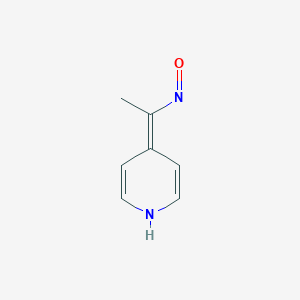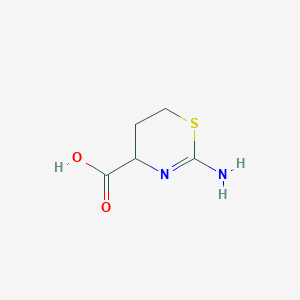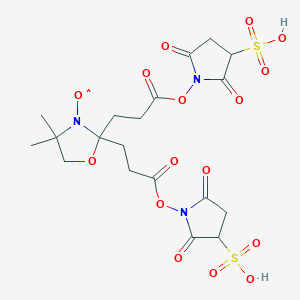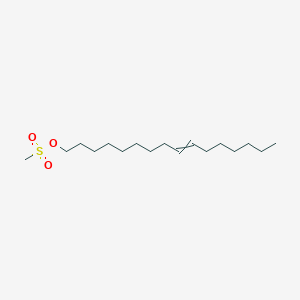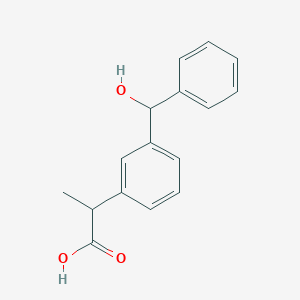
1-Bromo-4-(trans-4-heptylcyclohexyl)benzene
Descripción general
Descripción
1-Bromo-4-(trans-4-heptylcyclohexyl)benzene is a useful research compound. Its molecular formula is C19H29Br and its molecular weight is 337.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Supramolecular Chemistry and Self-Assembly
Compounds similar to 1-Bromo-4-(trans-4-heptylcyclohexyl)benzene often find applications in supramolecular chemistry due to their ability to participate in self-assembly processes. For example, benzene-1,3,5-tricarboxamides (BTAs) have been extensively studied for their self-assembly properties, which are utilized in nanotechnology, polymer processing, and biomedical applications. The self-assembly of BTAs into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding showcases the potential of benzene derivatives in creating structured materials with specific properties (Cantekin, de Greef, & Palmans, 2012).
Catalytic Applications
The catalytic oxidation of cyclohexene derivatives highlights the role of such compounds in the chemical industry, where they serve as intermediates for producing a variety of products. Research into the selective catalytic oxidation of cyclohexene can lead to more efficient production methods for key industrial chemicals, demonstrating the importance of studying the reactivity and catalytic potential of benzene derivatives (Cao et al., 2018).
Synthetic Organic Chemistry
In synthetic organic chemistry, the development of new methods for the synthesis of complex molecules often involves intermediates like this compound. The exploration of indole synthesis techniques, for example, provides a foundation for understanding how benzene derivatives can be manipulated to synthesize a wide range of biologically active compounds. This area of research is critical for the development of new pharmaceuticals and materials (Taber & Tirunahari, 2011).
Environmental and Health Impact Studies
The study of benzene and its derivatives also extends to assessing their environmental and health impacts. Understanding the fate and behavior of such compounds in the environment, as well as their potential toxicological effects, is crucial for developing safer chemicals and for mitigating the risks associated with their use. For instance, research on the occurrence and effects of novel brominated flame retardants, which are structurally related to benzene derivatives, informs regulatory decisions and safety guidelines (Zuiderveen, Slootweg, & de Boer, 2020).
Mecanismo De Acción
Target of Action
It is known to be used as an intermediate in the synthesis of liquid crystals , suggesting that it may interact with molecular structures involved in phase transitions.
Mode of Action
As an intermediate in liquid crystal synthesis, it likely participates in chemical reactions that lead to the formation of complex structures with unique optical properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Bromo-4-(trans-4-heptylcyclohexyl)benzene. For instance, temperature and pressure conditions can affect the chemical reactions in which it participates . .
Propiedades
IUPAC Name |
1-bromo-4-(4-heptylcyclohexyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29Br/c1-2-3-4-5-6-7-16-8-10-17(11-9-16)18-12-14-19(20)15-13-18/h12-17H,2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIVMWBXCXBOGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1CCC(CC1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


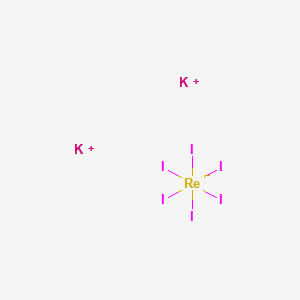

![13,17,20-Trimethyl-6-oxa-4,11-diaza-17-azoniapentacyclo[10.8.0.02,10.03,7.014,19]icosa-1(12),2(10),3(7),4,8,13,15,17,19-nonaene](/img/structure/B25002.png)
![N'-[(2-amino-1,3-benzothiazol-6-yl)sulfonyl]-N-[(E)-(4-nitrophenyl)methylideneamino]oxamide](/img/structure/B25005.png)
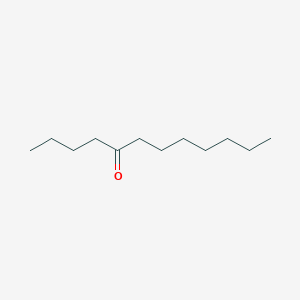
![N-[2-(Benzoylamino)-6-methylpyrido[3,2-d]pyrimidin-4-yl]benzamide](/img/structure/B25008.png)
